Reversible EGFR inhibitors (e.g., erlotinib) fail to sustain target suppression in T790M/L858R mutant NSCLC models, leading to false-negative readouts. Allitinib (AST-1306) irreversibly binds Cys797 (EGFR) and Cys805 (HER2), providing ≥24 h target inhibition.
Allitinib (AST-1306), CAS 897383-62-9, is a potent, orally active, irreversible inhibitor of the ErbB receptor tyrosine kinase family, specifically targeting EGFR (IC50 = 0.5 nM), HER2 (IC50 = 3 nM), and HER4 (IC50 = 0.8 nM). Structurally derived from the reversible inhibitor lapatinib, Allitinib differentiates itself by forming covalent bonds with Cys797 in EGFR and Cys805 in HER2. For procurement and assay development, it serves as a critical reference standard for evaluating irreversible kinase inhibition, particularly in overcoming first-generation TKI resistance driven by the EGFR T790M/L858R double mutant. Its high solubility in anhydrous DMSO (up to 85 mg/mL) and compatibility with standard in vivo formulation vehicles (e.g., PEG300/Tween 80 or CMC-Na suspensions) make it highly processable for both high-throughput screening and preclinical xenograft models .
Substituting Allitinib with first-generation reversible inhibitors like gefitinib or erlotinib, or even its structural predecessor lapatinib, fundamentally compromises assay integrity when modeling acquired resistance. Reversible inhibitors fail to maintain sustained target suppression against the EGFR T790M/L858R double mutant due to altered ATP-binding pocket affinity. Furthermore, while other irreversible inhibitors such as afatinib or dacomitinib are available, Allitinib exhibits a distinct selectivity profile—demonstrating >3000-fold selectivity for the ErbB family over off-target kinases like PDGFR and c-Met, and offering up to 5- to 15-fold greater potency in specific HER2-overexpressing or T790M mutant models compared to afatinib. Utilizing a generic or reversible substitute will lead to false-negative efficacy readouts in T790M-driven resistance models and fail to accurately benchmark covalent binding kinetics[1].
In cell-free kinase assays, Allitinib demonstrates profound efficacy against the clinically challenging EGFR T790M/L858R double mutant, achieving an IC50 of 12 nM. In direct contrast, the reversible inhibitor lapatinib, which shares a similar structural scaffold, is approximately 500-fold less potent against this specific mutant. This massive differential is driven by Allitinib's irreversible covalent binding mechanism at Cys797, ensuring sustained target suppression even in the presence of competitive ATP .
| Evidence Dimension | IC50 against EGFR T790M/L858R double mutant |
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Lapatinib (reversible baseline) |
| Quantified Difference | ~500-fold greater potency for Allitinib |
| Conditions | Cell-free kinase assay |
Essential for researchers procuring reference standards to model or overcome acquired T790M-driven resistance in non-small cell lung cancer (NSCLC) assays.
A critical parameter for selecting a kinase inhibitor for high-throughput screening is its selectivity window. Allitinib exhibits greater than 3000-fold selectivity for ErbB family kinases (EGFR, HER2, HER4) over other major kinase families, including PDGFR, KDR, and c-Met. This tight selectivity profile ensures that downstream phenotypic readouts in complex cell-based assays are exclusively driven by ErbB inhibition, minimizing confounding off-target toxicity or signaling interference commonly seen with less selective multi-kinase inhibitors .
| Evidence Dimension | Selectivity ratio (ErbB vs. other kinase families) |
| Target Compound Data | >3000-fold selective |
| Comparator Or Baseline | Broad-spectrum multi-kinase inhibitors |
| Quantified Difference | Negligible off-target inhibition at standard working concentrations (0.001-1.0 μM) |
| Conditions | Broad kinase profiling panel |
Guarantees clean, reproducible data in phenotypic screening by eliminating off-target noise from PDGFR or c-Met pathways.
For preclinical procurement, the processability of the API is as critical as its potency. Allitinib free base demonstrates excellent solubility in fresh, anhydrous DMSO, reaching up to 85 mg/mL (189.36 mM). For in vivo xenograft models, it avoids the formulation bottlenecks of highly lipophilic analogs by being readily processable into both homogeneous suspensions (e.g., in 0.5% hydroxyethyl cellulose or CMC-Na at 5 mg/mL) and clear solutions (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline yielding 2-4 mg/mL). Moisture contamination in DMSO must be strictly avoided to prevent precipitation .
| Evidence Dimension | Stock solution solubility and in vivo vehicle compatibility |
| Target Compound Data | 85 mg/mL in anhydrous DMSO; 2-4 mg/mL in clear PEG/Tween vehicle |
| Comparator Or Baseline | Poorly soluble lipophilic TKIs requiring complex lipid nanoparticle formulations |
| Quantified Difference | Enables standard oral gavage dosing (25-100 mg/kg) without advanced formulation techniques |
| Conditions | Standard laboratory formulation protocols |
Reduces formulation development time and costs for in vivo oncology studies, ensuring reliable oral bioavailability.
While afatinib and dacomitinib are established irreversible pan-ErbB inhibitors, Allitinib has been shown to be 5 to 15 times more potent in specific comparative evaluations. In human tumor xenograft models expressing or overexpressing HER family members—particularly those with HER2 overexpression or EGFR T790M mutations—Allitinib drives rapid (within 2 hours) and sustained (≥24 hours) target inhibition after a single oral dose, leading to dramatic tumor suppression where older irreversible agents require higher equivalent dosing [1].
| Evidence Dimension | Relative potency in HER2-overexpressing/T790M models |
| Target Compound Data | High efficacy at standard dosing |
| Comparator Or Baseline | Dacomitinib and Afatinib |
| Quantified Difference | 5 to 15 times more potent |
| Conditions | Human tumor xenograft models |
Justifies the procurement of Allitinib over more common irreversible TKIs when maximizing in vivo potency against resistant mutant models is required.
Due to its well-characterized irreversible binding to Cys797 (EGFR) and Cys805 (HER2), Allitinib is an ideal benchmark compound for medicinal chemistry programs designing next-generation covalent kinase inhibitors. It provides a reliable baseline for comparing binding kinetics, residence time, and target occupancy in biochemical assays [1].
Allitinib is critical for in vitro and in vivo models of non-small cell lung cancer (NSCLC) that have developed resistance to first-generation TKIs (gefitinib/erlotinib). Its specific ~500-fold potency advantage over lapatinib against the T790M/L858R double mutant makes it the preferred tool compound for validating new therapeutic strategies in these resistant cell lines (e.g., NCI-H1975) [1].
The compound's high processability into standard oral gavage vehicles (CMC-Na suspensions or PEG300/Tween 80 clear solutions) and its rapid, sustained target inhibition (≥24 hours post-dose) make it highly suitable for establishing baseline efficacy data in HER2-overexpressing (e.g., SK-OV-3) or EGFR-mutant xenograft mouse models [1].